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molecular formula C10H20N2O2 B1613325 Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate CAS No. 792970-55-9

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

Cat. No. B1613325
M. Wt: 200.28 g/mol
InChI Key: CANUZUCMZXFLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946235B2

Procedure details

To a solution of N,N-dimethylazetidin-3-amine (Intermediate 28, 100 g, 1.0 mol) and triethylamine (487 mL, 3.5 mol) in CH2Cl2 (500 mL) was added tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate (326 g, 1.5 mol) at 0° C. The mixture was then stirred at r.t. for 5 h. The mixture was then washed with water (4×500 mL) and the organic solution were dried (Na2SO4) and concentrated in vacuo. Purification by FCC gave the title compound (62 g, 31%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
487 mL
Type
reactant
Reaction Step One
Quantity
326 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH:3]1[CH2:6][NH:5][CH2:4]1.C(N(CC)CC)C.[C:15](=O)([O:21]C(OC(C)(C)C)=O)[O:16][C:17]([CH3:20])([CH3:19])[CH3:18]>C(Cl)Cl>[CH3:1][N:2]([CH3:7])[CH:3]1[CH2:6][N:5]([C:15]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:21])[CH2:4]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CN(C1CNC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1CNC1)C
Name
Quantity
487 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
326 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(=O)OC(C)(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at r.t. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was then washed with water (4×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by FCC

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(C1CN(C1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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